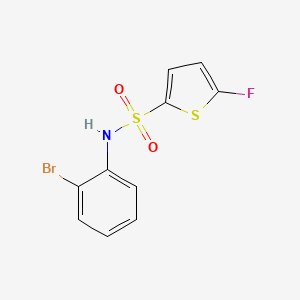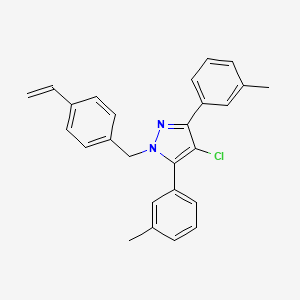
3,5-bis(4-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its complex structure, which includes multiple halogenated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then subjected to cyclization with 2,4-dichlorobenzyl chloride in the presence of a base, such as potassium carbonate, to yield the desired pyrazole compound. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,5-bis(4-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-chlorophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole
- 3,5-bis(4-fluorophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole
- 3,5-bis(4-iodophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole
Uniqueness
The uniqueness of 3,5-bis(4-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole lies in its specific halogenation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
Molecular Formula |
C22H13Br2Cl3N2 |
|---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-chloro-1-[(2,4-dichlorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C22H13Br2Cl3N2/c23-16-6-1-13(2-7-16)21-20(27)22(14-3-8-17(24)9-4-14)29(28-21)12-15-5-10-18(25)11-19(15)26/h1-11H,12H2 |
InChI Key |
ZFTDWWTXAJXWKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928556.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B10928564.png)
![2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10928567.png)
![N-(1-ethyl-1H-pyrazol-4-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928570.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928577.png)
![2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10928585.png)

![N-[4-(butan-2-yl)phenyl]-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928592.png)

![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-[4-(ethylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B10928603.png)
![N-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10928614.png)
![2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10928620.png)
![1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10928621.png)
